8-AHT-cGMP Provides a Reactive Primary Amine Handle Absent in Potent PKG Activators Like 8-pCPT-cGMP
The defining functional differentiation of 8-AHT-cGMP is the presence of a terminal primary amine group on a C6-spacer arm, which enables covalent coupling to solid supports or fluorescent dyes [1]. This chemical handle is absent in widely used potent PKG activators such as 8-pCPT-cGMP and 8-Br-cGMP, which are optimized for membrane permeability and kinase activation but lack a reactive moiety for immobilization [2]. The 8-(6-aminohexylthio) modification allows controlled, site-directed conjugation while maintaining PKG recognition [1].
| Evidence Dimension | Presence of primary amine functional group for covalent immobilization |
|---|---|
| Target Compound Data | Primary amine at the terminus of a 6-carbon spacer arm at the 8-position |
| Comparator Or Baseline | 8-pCPT-cGMP: 8-(4-chlorophenylthio) group; 8-Br-cGMP: 8-bromo group. Neither contains a primary amine. |
| Quantified Difference | N/A (Qualitative functional presence vs. absence) |
| Conditions | Chemical structure analysis |
Why This Matters
This is the primary procurement differentiator: only 8-AHT-cGMP among common cGMP analogs enables direct covalent immobilization for affinity purification and biosensor applications without additional derivatization.
- [1] BIOLOG Life Science Institute. 8-AHT-cGMP Product Datasheet (Cat. No.: A 167). View Source
- [2] Wei, J.Y., et al. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel. J Mol Neurosci, 10(1):53-64, 1998. View Source
